molecular formula C19H17FN4O4S2 B2461943 N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392297-81-3

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B2461943
CAS No.: 392297-81-3
M. Wt: 448.49
InChI Key: FCDOPSRQSDGEJI-UHFFFAOYSA-N
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Description

The compound N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide features a 1,3,4-thiadiazole core substituted at the 2-position with a 2,4-dimethoxybenzamide group and at the 5-position with a sulfanyl-linked 4-fluorophenylcarbamoylmethyl moiety. This structure combines electron-donating (methoxy) and electron-withdrawing (fluorophenyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S2/c1-27-13-7-8-14(15(9-13)28-2)17(26)22-18-23-24-19(30-18)29-10-16(25)21-12-5-3-11(20)4-6-12/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDOPSRQSDGEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Introduction of the Fluoroaniline Group: The fluoroaniline group is introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with 4-fluoroaniline in the presence of a base such as sodium hydride.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thiadiazole-fluoroaniline intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroaniline moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituents of Analogs
Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound 1,3,4-Thiadiazole 2,4-Dimethoxybenzamide; 4-fluorophenylcarbamoylmethyl sulfanyl Methoxy, fluorophenyl, carbamoyl
N-{5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole 4-Chlorophenyl methyl sulfanyl; dimethylsulfamoyl benzamide Chlorophenyl, sulfamoyl
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 1,3,4-Thiadiazole Benzylsulfanyl; 3-chloro-4-methylphenyl acetamide Chlorophenyl, acetamide
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 1,3-Thiazole 4-Nitrophenyl; diethylsulfamoyl benzamide Nitrophenyl, sulfamoyl
6-(4-(1H-1,2,4-Triazol-1-yl)benzylthio)-N-(4-fluorophenyl)-nicotinamide Nicotinamide 4-Fluorophenyl; triazole-benzylthio Fluorophenyl, triazole

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 4-fluorophenyl group is a common substituent in antimicrobial agents (e.g., ). Chlorophenyl analogs () exhibit similar electronegativity but may differ in lipophilicity and target binding .
  • Benzamide vs. Sulfamoyl : The 2,4-dimethoxybenzamide in the target compound contrasts with sulfamoyl groups in and . Sulfamoyl derivatives often exhibit stronger enzyme inhibition (e.g., carbonic anhydrase), while benzamides may prioritize membrane permeability .

Key Observations :

  • Chlorophenyl-thiadiazole derivatives () demonstrate broad-spectrum antifungal activity against Candida albicans, likely due to the sulfamoyl group’s interaction with fungal enzymes.
  • Benzylsulfanyl-thiadiazoles () show enhanced Gram-positive antibacterial activity, suggesting the sulfanyl group’s role in disrupting bacterial cell walls.
  • The target compound’s 2,4-dimethoxybenzamide may improve bioavailability compared to nitro or sulfamoyl groups, but activity data are lacking .

Physicochemical and Spectral Properties

  • IR Spectra : The target compound’s carbamoyl group is expected to show νC=O at ~1660–1680 cm⁻¹, similar to ’s hydrazinecarbothioamides. Absence of νS–H (~2500 cm⁻¹) confirms thione tautomer stability in thiadiazoles .
  • Solubility : Methoxy groups (target compound) enhance water solubility compared to chlorophenyl or nitro derivatives (), which are more lipophilic .
  • Crystallinity: Fluorophenyl-substituted thiadiazoles (e.g., ) often form stable monoclinic crystals, aiding in structural characterization .

Biological Activity

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article examines its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈F₁N₃O₃S₂
  • Molecular Weight : 448.5 g/mol
  • CAS Number : 392297-80-2

The compound features a thiadiazole ring and a dimethoxybenzamide moiety, which are known to contribute to its biological activities through various interactions with cellular targets.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity and affecting cellular pathways.
  • Cell Signaling Modulation : It is believed to interfere with cellular signaling pathways, potentially impacting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of thiadiazoles possess significant antibacterial activity against various strains of bacteria.
  • Antifungal Properties : The compound may also demonstrate antifungal activity comparable to established antifungal agents .

Anticancer Potential

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can inhibit cell growth and induce apoptosis in specific types of cancer cells.
  • IC₅₀ Values : For example, related compounds have demonstrated IC₅₀ values in the low micromolar range against colon carcinoma and breast cancer cell lines .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
Study 2Reported anticancer activity with an IC₅₀ of 6.2 µM against HCT-116 colon cancer cells.
Study 3Showed inhibition of cell proliferation in breast cancer T47D cells with IC₅₀ values of 27.3 µM.

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